8-(Tributylstannyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Tributylstannyl)isoquinoline is an organotin compound with the molecular formula C21H33NSn. It is a derivative of isoquinoline, where a tributylstannyl group is attached to the 8th position of the isoquinoline ring. This compound is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Tributylstannyl)isoquinoline typically involves the stannylation of isoquinoline derivatives. One common method is the palladium-catalyzed stannylation of 8-bromoisoquinoline with tributyltin hydride. The reaction is carried out under an inert atmosphere, often using a solvent like toluene or tetrahydrofuran (THF), and requires a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(Tributylstannyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of isoquinoline derivatives with lower oxidation states.
Common Reagents and Conditions
Palladium-Catalyzed Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, THF).
Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
8-(Tributylstannyl)isoquinoline is utilized in several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of isoquinoline-based drugs, which have potential therapeutic applications.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(Tributylstannyl)isoquinoline primarily involves its role as a reagent in cross-coupling reactions. The tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The palladium catalyst coordinates with the stannyl group and the electrophilic partner, enabling the transfer of the stannyl group to the electrophile and forming the desired product .
Comparison with Similar Compounds
Similar Compounds
- 8-Aminoisoquinoline
- 8-Hydroxyisoquinoline
- 8-Chloroquinoline
- 4-Amino-8-trifluoromethoxyquinoline
- 4-Amino-8-chloro-6-methylquinoline
Uniqueness
8-(Tributylstannyl)isoquinoline is unique due to its tributylstannyl group, which provides distinct reactivity compared to other isoquinoline derivatives. This makes it particularly valuable in palladium-catalyzed cross-coupling reactions, where it can efficiently form carbon-carbon bonds under mild conditions .
Properties
IUPAC Name |
tributyl(isoquinolin-8-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-3,5-7H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEAHZPAQRRALJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676718 |
Source
|
Record name | 8-(Tributylstannyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-24-3 |
Source
|
Record name | 8-(Tributylstannyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.